[(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride
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Overview
Description
[(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride is a chemical compound with the molecular formula C5H11NOClF It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method is the reaction of (3R)-pyrrolidin-3-ylmethanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures, to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluoropyrrolidin-3-one.
Reduction: Formation of 3-fluoropyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
[(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to inhibition of enzymes or modulation of receptor activity, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
[(3R)-pyrrolidin-3-yl]methanol: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-fluoropyrrolidine: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
3-fluoropyrrolidin-3-one: An oxidized form of the compound with different chemical properties.
Uniqueness
[(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride is unique due to the presence of both a fluorine atom and a hydroxyl group
Properties
Molecular Formula |
C5H11ClFNO |
---|---|
Molecular Weight |
155.60 g/mol |
IUPAC Name |
[(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C5H10FNO.ClH/c6-5(4-8)1-2-7-3-5;/h7-8H,1-4H2;1H/t5-;/m1./s1 |
InChI Key |
RTWCLQSSUKTHBX-NUBCRITNSA-N |
Isomeric SMILES |
C1CNC[C@]1(CO)F.Cl |
Canonical SMILES |
C1CNCC1(CO)F.Cl |
Origin of Product |
United States |
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